Endo Configuration Is Patent-Specified as Preferred for CCR5 Antagonist Activity
The pioneer CCR5 modulator patent WO2003084954A1 (Pfizer, 2003) explicitly states: 'Imidazole substitution of the tropane ring in the endo- configuration is preferred' [1]. This statutory preference is based on structure-activity relationship (SAR) data within the patent family, indicating that endo-substituted tropane derivatives achieve superior CCR5 binding compared to their exo counterparts. While the patent covers both configurations, the explicit designation of the endo form as preferred establishes a regulatory and scientific benchmark: procurement of the exo isomer (CAS 744183-20-8) without documented justification would place a development candidate outside the optimal stereochemical space defined by the originator's SAR. The downstream tropane-derived CCR5 antagonists synthesized from this building block have achieved IC₅₀ values as low as 4.4 nM against CCR5 in competitive binding assays, comparable to the FDA-approved CCR5 antagonist maraviroc (IC₅₀ = 7.2 nM vs. MIP-1β) [2].
| Evidence Dimension | Stereochemical preference for CCR5 antagonist pharmacophore |
|---|---|
| Target Compound Data | Endo configuration explicitly preferred (WO2003084954A1 claim scope and specification) |
| Comparator Or Baseline | Exo configuration: covered but not preferred in the same patent; no explicit exo-preference patent identified |
| Quantified Difference | Qualitative patent preference (endo > exo); downstream CCR5 antagonist IC₅₀ = 4.4 nM vs. maraviroc IC₅₀ = 7.2 nM |
| Conditions | CCR5 radioligand binding competition assay; patent specification lines 264–271 |
Why This Matters
Procurement of the non-preferred exo isomer introduces SAR risk and regulatory friction; the endo form aligns with the originator's optimal stereochemical space.
- [1] WO2003084954A1. Tropane derivatives as CCR5 modulators. Lines 264–271: 'Imidazole substitution of the tropane ring can be in either endo- or exo- configuration... Imidazole substitution of the tropane ring in the endo- configuration is preferred.' Google Patents. https://patents.google.com/patent/WO2003084954A1/en View Source
- [2] Xie, X. et al. Structure-Based Design of Tropane Derivatives as a Novel Series of CCR5 Antagonists with Broad-Spectrum Anti-HIV-1 Activities and Improved Oral Bioavailability. J. Med. Chem. 2022, 65(24), 16526–16540. BindingDB: IC₅₀ = 4.4 nM. Maraviroc control IC₅₀ = 7.2 nM. http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50017502 View Source
